molecular formula C9H6ClN5 B1397227 6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine CAS No. 1335220-58-0

6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine

Cat. No.: B1397227
CAS No.: 1335220-58-0
M. Wt: 219.63 g/mol
InChI Key: DGSFHRRSHWRNKI-UHFFFAOYSA-N
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Description

6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolo[3,4-b]pyridines.

Chemical Reactions Analysis

6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine involves the inhibition of specific molecular targets, such as kinases. These targets are involved in various cellular pathways, including those regulating cell proliferation, differentiation, and survival. By inhibiting these targets, the compound can exert anti-cancer effects .

Comparison with Similar Compounds

6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine is unique due to its specific substitution pattern and biological activity. Similar compounds include:

Biological Activity

6-Chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine (CAS Number: 1335220-58-0) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse scientific literature.

Overview of the Compound

This compound belongs to the pyrazolo[3,4-b]pyridine family. Its chemical structure includes a pyrazole ring fused with a naphthyridine core, which contributes to its biological activity. The compound has been synthesized through various methods, often involving the cyclization of 3-amino-6-chloropyridine with hydrazine derivatives .

PropertyDetails
Molecular FormulaC₉H₆ClN₅
Molecular Weight219.63 g/mol
Melting Point>300 °C
InChI KeyDGSFHRRSHWRNKI-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cell signaling pathways. This compound has shown promise as an inhibitor of various kinases that play critical roles in cancer cell proliferation and survival .

Key Mechanisms Include:

  • Kinase Inhibition : The compound targets kinases involved in the regulation of cell growth and division.
  • Antimicrobial Activity : It exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi .
  • Antibiofilm Formation : The compound has demonstrated the ability to inhibit biofilm formation in bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for treating persistent infections .

Biological Activity and Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of this compound in several areas:

Anticancer Activity

Research indicates that this compound can inhibit specific kinases associated with cancer progression. It has been shown to induce apoptosis in cancer cells through its kinase-inhibiting properties .

Antimicrobial Properties

In vitro studies have revealed that this compound possesses strong antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) values for selected derivatives ranged from 0.22 to 0.25 μg/mL against various pathogens.
  • The compound exhibited a significant reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin .

Case Studies and Research Findings

Several studies illustrate the biological efficacy of this compound:

  • Antimicrobial Evaluation : A study assessed multiple pyrazole derivatives, including this compound. Results showed substantial antimicrobial activity with low MIC values and effective biofilm inhibition .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that modifications to the pyrazole ring can enhance biological activity. For example, certain substitutions were found to improve potency against specific bacterial strains .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison can be made with related compounds:

Compound TypeBiological ActivityNotes
1H-Pyrazolo[3,4-b]pyridinesVaries; often less potent than naphthyridine derivativesCommon structural analogs
Quinolinyl-PyrazolesDifferent pharmacological profilesExhibit varying therapeutic potentials
Heterocyclic PyrimidinesKnown for anti-inflammatory effectsLess focus on kinase inhibition

Properties

IUPAC Name

6-chloro-2H-pyrazolo[3,4-b][1,8]naphthyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN5/c10-5-1-4-2-6-7(11)14-15-9(6)13-8(4)12-3-5/h1-3H,(H3,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSFHRRSHWRNKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=NC3=NNC(=C31)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine
Reactant of Route 2
6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine
Reactant of Route 3
6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine
Reactant of Route 4
6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine
Reactant of Route 5
6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine
Reactant of Route 6
6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine

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